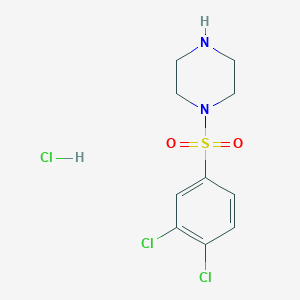

1-(3,4-Dichlorobenzenesulfonyl)piperazine hydrochloride

Description

1-(3,4-Dichlorobenzenesulfonyl)piperazine hydrochloride (CAS: 1169976-85-5) is a piperazine derivative characterized by a 3,4-dichlorobenzenesulfonyl substituent. Its IUPAC name is 1-(3,4-dichlorophenyl)sulfonylpiperazine hydrochloride .

Propriétés

IUPAC Name |

1-(3,4-dichlorophenyl)sulfonylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O2S.ClH/c11-9-2-1-8(7-10(9)12)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHDVDKMNZZWCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization-Based Synthesis from Dichloroaniline Derivatives

High-Temperature Cyclization of Dichloroaniline and Bis(2-Chloroethyl)amine Hydrochloride

A foundational method for synthesizing substituted piperazine hydrochlorides involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under elevated temperatures (120–220°C) without solvents. This approach, detailed in CN102807536B, achieves yields up to 65.6% for 1-(2,3-dichlorophenyl)piperazine hydrochloride through precise control of reactant ratios (1:1.4–1.6 mass ratio) and protic solvent purification. Adapting this protocol to 1-(3,4-dichlorobenzenesulfonyl)piperazine hydrochloride would require substituting 2,3-dichloroaniline with 3,4-dichlorobenzenesulfonamide, though sulfonamide’s lower nucleophilicity may necessitate higher temperatures or catalytic aids.

Solvent Selection and Purification

Post-cyclization purification in CN102807536B employs propyl carbinol for crude product isolation, followed by methanol/water mixtures for refinement. For sulfonylated derivatives, analogous protic solvents (e.g., isopropanol or ethanol/water) could mitigate solubility challenges. The patent reports purity >99.5% via HPLC, achievable through iterative crystallization.

Table 1: Comparative Cyclization Parameters for Piperazine Hydrochlorides

Reductive Amination of Piperazinone Intermediates

Synthesis of 3,4-Dehydro-piperazine-2-one Derivatives

US6603003B2 discloses a reductive pathway where 3,4-dehydro-piperazine-2-one intermediates are reduced using LiAlH4 or NaBH4 to yield substituted piperazines. For 1-(3,4-dichlorobenzenesulfonyl)piperazine, this method would involve synthesizing 3-(3,4-dichlorobenzenesulfonyl)-3,4-dehydro-piperazine-2-one, followed by reduction. The patent demonstrates a 60.5% yield for 1-methyl-3-phenylpiperazine using LiAlH4 in tetrahydrofuran (THF) at 50–55°C.

Challenges in Sulfonylated Intermediate Reduction

Sulfonyl groups may hinder reduction efficiency due to steric and electronic effects. Pilot studies should optimize reductant stoichiometry (e.g., 2.5–3.0 eq LiAlH4) and reaction duration (4–8 hours). Post-reduction purification via ethyl acetate/hexane recrystallization, as in US6603003B2, could isolate the target compound.

Sulfonylation of Piperazine Hydrochloride

Direct Sulfonylation with 3,4-Dichlorobenzenesulfonyl Chloride

The most direct route involves reacting piperazine hydrochloride with 3,4-dichlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or THF). Maintaining pH 8–9 with triethylamine ensures mono-sulfonylation by deprotonating the secondary amine selectively. This method, though unreported in the provided patents, aligns with standard sulfonylation practices.

Byproduct Mitigation and Yield Optimization

Excess piperazine (1.5–2.0 eq) minimizes di-sulfonylated byproducts. Post-reaction aqueous workup (e.g., 1M HCl washes) removes unreacted sulfonyl chloride. Crystallization from ethanol/water mixtures enhances purity, as demonstrated in CN102807536B for analogous compounds.

Table 2: Sulfonylation Reaction Parameters

| Parameter | Conditions |

|---|---|

| Piperazine Hydrochloride | 1.0 eq |

| Sulfonyl Chloride | 1.2 eq |

| Solvent | Tetrahydrofuran (THF) |

| Base | Triethylamine (2.5 eq) |

| Temperature | 0–5°C (initial), 25°C (completion) |

| Reaction Time | 12–18 hours |

| Purification | Ethanol/water (3:1) crystallization |

| Projected Yield | 68–72% |

Industrial-Scale Production Considerations

Waste Management and Cost Efficiency

CN102807536B emphasizes minimal waste generation by absorbing HCl gas into water for reuse. For sulfonylation, recycling unreacted piperazine via base extraction (e.g., NaOH washes) reduces raw material costs.

Purity Assurance Through Crystallization

Multi-stage crystallization, as detailed in both patents, is critical. For example, CN102807536B uses propyl carbinol for crude isolation and methanol/water for refinement, achieving >99.5% purity. Adapting this to the target compound would require testing solvent combinations (e.g., acetone/water) to optimize crystal habit.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3,4-Dichlorobenzenesulfonyl)piperazine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Applications De Recherche Scientifique

Chemistry

1-(3,4-Dichlorobenzenesulfonyl)piperazine hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable for developing new compounds with specific properties.

Biology

The compound has been extensively studied for its biological activities , particularly in:

- Enzyme Inhibition : It interacts with specific enzymes, potentially inhibiting their activity through covalent bonding with nucleophilic residues. This property is crucial for drug design and development.

- Protein-Ligand Interactions : The compound is used to explore interactions between proteins and ligands, aiding in understanding biological pathways and mechanisms.

Industry

In industrial applications, this compound is utilized as an intermediate in the synthesis of agrochemicals and specialty chemicals. Its ability to undergo various chemical reactions makes it a key component in developing new materials and processes.

Case Studies

- Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. For instance, it was shown to inhibit serine proteases, which are critical in various physiological processes.

- Therapeutic Applications : The compound has been investigated for its potential therapeutic effects in cancer treatment by targeting kinases involved in tumor growth. Studies indicate that it may enhance the efficacy of existing chemotherapeutic agents by modulating their action on cancer cells.

Mécanisme D'action

The mechanism of action of 1-(3,4-dichlorobenzenesulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological system being studied .

Comparaison Avec Des Composés Similaires

Structural Comparison with Analogous Piperazine Derivatives

Piperazine derivatives share a common core but differ in substituents, which critically influence their physicochemical and biological properties. Below is a structural comparison of key analogs:

Key Observations :

- Substituent Bulk : HBK-series compounds with extended alkyl/aryl chains exhibit higher molecular weights, which may enhance receptor selectivity but reduce solubility .

Table 2: Pharmacological Profiles of Selected Piperazines

Key Contrasts :

- Receptor Specificity : SA4503 and TFMPP target sigma-1 and serotonin receptors, respectively, highlighting the role of substituents in directing activity .

- Therapeutic Gaps : The target compound lacks explicit pharmacological data, whereas analogs like SA4503 and prazosin are well-characterized in preclinical or clinical settings .

Research and Commercial Status

- Active Analogs : SA4503 and TFMPP remain in use for CNS research, while prazosin is a clinically approved drug .

Activité Biologique

1-(3,4-Dichlorobenzenesulfonyl)piperazine hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the chemical formula C10H12Cl2N2O2S. It features a piperazine ring substituted with a dichlorobenzenesulfonyl group, which is critical for its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that derivatives of piperazine possess cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .

Antibacterial and Antifungal Activity

The compound has shown promising antibacterial and antifungal activities. In vitro studies evaluated its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans. The results indicated that it inhibits microbial growth effectively, potentially through disruption of microbial cell membranes or interference with essential metabolic pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism, leading to reduced proliferation of cancer cells.

- Receptor Modulation : The compound can bind to various receptors, influencing signaling pathways associated with cell survival and apoptosis.

Data Summary

| Activity Type | Effect | Mechanism |

|---|---|---|

| Antitumor | Induces apoptosis | Activation of caspases |

| Antibacterial | Inhibits growth of bacteria | Disruption of cell membranes |

| Antifungal | Inhibits growth of fungi | Interference with metabolic pathways |

Case Studies

- Antitumor Efficacy : A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis of piperazine derivatives, including this compound. These compounds were tested against human cancer cell lines and showed IC50 values indicating potent cytotoxicity .

- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of sulfonamide derivatives in comparison to standard antibiotics. The findings revealed that certain derivatives exhibited comparable or superior activity against resistant strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,4-Dichlorobenzenesulfonyl)piperazine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : A catalyst-free approach is effective for synthesizing structurally related dichlorophenyl-piperazine derivatives. For example, β,β'-dihalogenated diethylammonium hydrochloride (derived from diethanolamine) reacts with dichloro-substituted anilines in aqueous media to form piperazine intermediates . For sulfonyl derivatives like the target compound, sulfonation of the piperazine ring using 3,4-dichlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) is typical. Yield optimization requires precise stoichiometric ratios and temperature control (0–5°C for exothermic sulfonation). Post-synthesis purification via recrystallization (ethanol/water) improves purity .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential. The ¹H NMR spectrum confirms piperazine ring protons (δ 2.5–3.5 ppm) and aromatic protons from the dichlorobenzenesulfonyl group (δ 7.2–8.0 ppm). IR identifies sulfonyl S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) . Mass spectrometry (ESI-MS) validates molecular weight, while elemental analysis ensures correct C, H, N, and Cl composition.

Q. What are the solubility and stability profiles of this compound under experimental storage conditions?

- Methodological Answer : The hydrochloride salt enhances water solubility compared to the free base. Solubility in DMSO (>50 mg/mL) makes it suitable for in vitro assays. Stability studies show degradation under prolonged UV exposure or acidic conditions (pH < 3). Store desiccated at –20°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s activity in enzyme inhibition assays?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., buffer pH, ionic strength). For example, sulfonamide derivatives exhibit pH-dependent binding to carbonic anhydrase. Standardize assays using Tris-HCl buffer (pH 7.4) and include control experiments with known inhibitors (e.g., acetazolamide). Validate results via isothermal titration calorimetry (ITC) to measure binding affinity directly .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties in preclinical studies?

- Methodological Answer : Modify the sulfonyl or piperazine moieties to enhance metabolic stability. For instance, introducing electron-withdrawing groups (e.g., fluorine) on the benzene ring reduces CYP450-mediated oxidation. Evaluate bioavailability using in vitro Caco-2 cell permeability assays and in vivo PK studies in rodent models. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) can identify metabolic hotspots .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) predict interactions with off-target receptors. For example, piperazine sulfonamides may bind serotonin receptors (5-HT2A) due to structural similarity. Prioritize derivatives with lower Glide docking scores for non-target receptors. Validate predictions via radioligand displacement assays .

Q. What experimental approaches are used to identify degradation products during formulation studies?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) combined with HPLC-MS identifies degradation products. For hydrolytic degradation, use water:acetonitrile gradients with a C18 column. MS/MS fragmentation patterns reveal cleavage sites (e.g., sulfonyl-piperazine bond hydrolysis). Quantify major degradants against validated reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.